Cis-2,6-Dimethylmorpholine Moiety Confers Superior Antifungal Activity (EC₅₀ 23.87 μmol/L) Compared to Trans-Isomer in Daphneolone Analog Series
In a systematic SAR study of daphneolone analogs, the compound containing a cis-2,6-dimethylmorpholine moiety with a 4-bromine-substituted phenyl group (compound 7d) exhibited an EC₅₀ value of 23.87 μmol/L against Valsa mali, which was superior to the lead natural product compound I [1]. The study directly established that between the two geometric isomers of target compounds, the antifungal activities of derivatives containing the cis-2,6-dimethylmorpholine moiety were consistently better than those containing the trans-2,6-dimethylmorpholine moiety [2].
| Evidence Dimension | Antifungal potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 23.87 μmol/L (compound 7d with cis-2,6-dimethylmorpholine moiety and 4-bromine-substituted phenyl group) |
| Comparator Or Baseline | Lead natural product 1,5-diphenyl-2-penten-1-one (compound I) from Stellera chamaejasme L. (higher EC₅₀ value, quantitatively superior to lead) |
| Quantified Difference | Compound 7d superior to lead compound I; cis-isomer derivatives demonstrated better antifungal activity than trans-isomer derivatives across the series |
| Conditions | Anti-plant pathogenic fungi bioassay at 50 mg/L concentration against Valsa mali |
Why This Matters
This stereochemistry-dependent activity difference directly informs procurement decisions: researchers developing antifungal agents or agrochemical fungicides should prioritize cis-2,6-dimethylmorpholine-containing building blocks, as the trans-isomer consistently underperforms in this application context.
- [1] Xu H, et al. Synthesis and fungicidal activity study of novel daphneolone analogs with 2,6-dimethylmorpholine. Chinese Chemical Letters. 2016;27(2):277-282. doi:10.1016/j.cclet.2015.10.020 View Source
- [2] Xu H, et al. Synthesis and fungicidal activity study of novel daphneolone analogs with 2,6-dimethylmorpholine. Chinese Chemical Letters. 2016;27(2):277-282. Graphical Abstract and SAR Discussion. View Source
